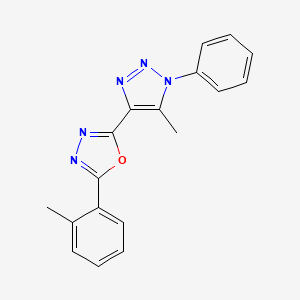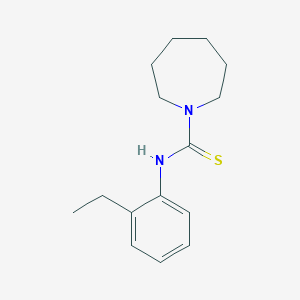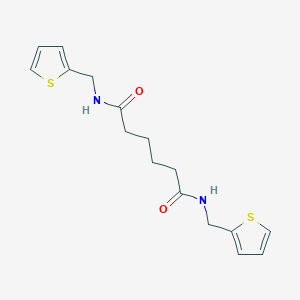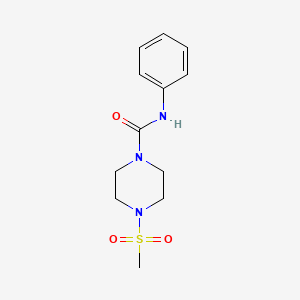![molecular formula C15H18N4OS B4692664 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as ETP-46321, is a novel small molecule inhibitor that has shown promising results in various scientific research studies.
Mecanismo De Acción
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine inhibits the activity of CK2 by binding to its ATP-binding site. This prevents the phosphorylation of various proteins that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to have anti-inflammatory effects and to inhibit the formation of amyloid fibrils, which are implicated in various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its potent inhibitory activity against CK2, which makes it a promising candidate for the development of anti-cancer therapies. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to have low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one of the limitations of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine. One potential direction is the development of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine as a therapeutic agent for the treatment of various types of cancer. Another direction is the investigation of the anti-inflammatory and neuroprotective effects of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, which could have potential applications in the treatment of various inflammatory and neurodegenerative diseases. Further studies are also needed to explore the potential limitations and drawbacks of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, as well as to identify potential drug-drug interactions and side effects.
Aplicaciones Científicas De Investigación
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has shown promising results as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(5-ethylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-13-10-12(11-21-13)14(20)18-6-8-19(9-7-18)15-16-4-3-5-17-15/h3-5,10-11H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDHIXCRILLCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4692590.png)


![5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4692618.png)
![5-benzylidene-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4692634.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4692638.png)
![3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4692646.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4692650.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)
![6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4692679.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4692680.png)
